Cas no 148073-35-2 (2-Propenoic acid,2-methyl-,(1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methylene-9-oxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester)

2-Propenoic acid,2-methyl-,(1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methylene-9-oxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester structure
148073-35-2 structure
Product Name:2-Propenoic acid,2-methyl-,(1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methylene-9-oxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester
CAS-nummer:148073-35-2
MF:C19H24O6
MW:348.390266418457
CID:191376
PubChem ID:6440312
Update Time:2025-04-19

2-Propenoic acid,2-methyl-,(1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methylene-9-oxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propenoic acid,2-methyl-,(1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methylene-9-oxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester
    • 2-Propenoic acid,2-methyl-,(1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methyl
    • 148073-35-2
    • 2-Propenoic acid, 2-methyl-, (1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methylene-9-oxooxireno(9,10)cyclodeca(1,2-b)furan-7-yl ester
    • Inchi: 1S/C19H24O6/c1-10(2)17(21)23-13-8-12(9-20)6-5-7-19(4)16(25-19)15-14(13)11(3)18(22)24-15/h6,13-16,20H,1,3,5,7-9H2,2,4H3/b12-6+/t13-,14+,15-,16+,19+/m0/s1
    • InChI-sleutel: AFQQBXILQNQSCA-LFDCAZLGSA-N
    • LACHT: O1[C@@H]2[C@@H]3[C@H](C(=C)C(=O)O3)[C@H](CC(CO)=CCC[C@@]12C)OC(C(=C)C)=O |c:14|

Berekende eigenschappen

  • Exacte massa: 348.157289
  • Monoisotopische massa: 348.157289
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 4
  • Complexiteit: 663
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.4
  • Topologisch pooloppervlak: 85.4

Experimentele eigenschappen

  • Dichtheid: 1.24
  • Kookpunt: 525.3°C at 760 mmHg
  • Vlampunt: 186.2°C
  • Brekindex: 1.55

2-Propenoic acid,2-methyl-,(1aR,4Z,7S,7aR,10aS,10bR)-1a,2,3,6,7,7a,8,9,10a,10b-decahydro-5-(hydroxymethyl)-1a-methyl-8-methylene-9-oxooxireno[9,10]cyclodeca[1,2-b]furan-7-ylester Gerelateerde literatuur

Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.